molecular formula C13H17N5O2S B5873282 N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5873282
M. Wt: 307.37 g/mol
InChI Key: DEMQUNJEXKNTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as AZD7648, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Mechanism of Action

PARP plays a critical role in DNA repair by detecting and repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to the catalytic domain of PARP and inhibits its activity, leading to the accumulation of DNA damage and sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair, PARP has been implicated in a variety of cellular processes including transcriptional regulation, chromatin remodeling, and cell death. Inhibition of PARP by N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide may have effects on these processes beyond its role in DNA repair.

Advantages and Limitations for Lab Experiments

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages as a tool compound for studying PARP inhibition. It is a potent and selective inhibitor of PARP with good pharmacokinetic properties. However, like other PARP inhibitors, N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can have off-target effects on other enzymes that share structural similarity with PARP, such as tankyrase.

Future Directions

There are several areas of future research for N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide and PARP inhibition in general. One area of interest is the development of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of interest is the combination of PARP inhibitors with other targeted therapies or immunotherapies to enhance their antitumor activity. Finally, there is ongoing research into the role of PARP inhibition in non-cancer diseases such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

The synthesis of N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been described in detail in a patent application by AstraZeneca (WO2015068783A1). The synthesis involves the reaction of 2-isopropoxyaniline with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate 2-(1-methyl-1H-tetrazol-5-ylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.

Scientific Research Applications

N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide inhibits PARP activity and enhances the cytotoxicity of DNA-damaging agents such as temozolomide and ionizing radiation. In vivo studies have demonstrated that N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide enhances the antitumor activity of DNA-damaging agents in xenograft models of cancer.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)20-11-7-5-4-6-10(11)14-12(19)8-21-13-15-16-17-18(13)3/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMQUNJEXKNTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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